3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride
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Overview
Description
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, which share a similar structure, are known to interact with their targets through hydrogen bond acceptor properties .
Biochemical Pathways
Given the anti-infective activities of similar compounds, it’s plausible that this compound may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
A compound with a similar structure was described as having good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Similar compounds have been reported to have anti-infective activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Attachment of the piperidine ring: The oxadiazole ring is then functionalized to introduce the piperidine moiety.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, which is typically achieved by treating the compound with hydrochloric acid (HCl).
Chemical Reactions Analysis
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Pharmaceuticals: The compound is explored for its potential use in the formulation of new therapeutic agents due to its unique chemical structure and biological activity.
Comparison with Similar Compounds
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride can be compared with other similar compounds such as:
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid: This compound also contains the oxadiazole ring but differs in its functional groups and overall structure.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the oxadiazole and piperidine rings, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-7-11-8(14-12-7)5-9(13)3-2-4-10-6-9;/h10,13H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQYUULKSTQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2(CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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